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Compound Name: Orphenadrine-d3 Citrate Salt

Cat. No.: B12417500

Get Quote

Application Note: High-Sensitivity Quantitation of Orphenadrine in Human Plasma by LC-

MS/MS Using Orphenadrine-d3

Abstract
This application note details a robust, high-throughput LC-MS/MS protocol for the quantitation

of Orphenadrine in human plasma. Utilizing Orphenadrine-d3 as a stable isotope-labeled

internal standard (SIL-IS), this method corrects for matrix effects and recovery variability

inherent in bioanalytical workflows. The protocol achieves a Lower Limit of Quantitation (LLOQ)

of 1.0 ng/mL with a linear range extending to 500 ng/mL, compliant with FDA Bioanalytical

Method Validation (2018) guidelines.

Introduction & Scientific Rationale
Orphenadrine (N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine) is a skeletal

muscle relaxant with anticholinergic properties.[1] It is a lipophilic base (pKa ~9.0, LogP ~3.77)

[1]. Its physicochemical nature presents specific challenges for bioanalysis:

Non-specific Binding: Its high lipophilicity leads to adsorption on plasticware.
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Peak Tailing: The basic tertiary amine interacts with residual silanols on silica columns.

Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization.

The Solution: Orphenadrine-d3 Using a deuterated internal standard (Orphenadrine-d3) is

critical.[2] Unlike structural analogs (e.g., diphenhydramine), the D3-analog co-elutes perfectly

with the analyte, experiencing the exact same ionization suppression/enhancement events at

the ESI source. This provides a self-validating correction mechanism for every injection.

Method Development Strategy
Chromatographic Logic

Column Choice: A C18 column with high carbon load and end-capping is selected to

minimize silanol interactions with the basic amine of Orphenadrine.

Mobile Phase Chemistry: We utilize Ammonium Formate (6mM) buffered to pH ~3.5.

Why? The acidic pH ensures Orphenadrine is fully protonated (

), maximizing sensitivity in ESI+ mode. The ammonium ions compete for stationary phase
active sites, sharpening the peak shape.

Mass Spectrometry Logic
Ionization: ESI Positive Mode.

Fragmentation:

Precursor (270.2 m/z): The protonated molecule.

Primary Product (181.1 m/z): Cleavage of the ether bond yields the stable o-

methylbenzhydryl cation. This is the base peak and offers maximum sensitivity [2].

Secondary Product (116.1 m/z): The dimethylaminoethyl ether fragment, used for

confirmation.

Experimental Protocol
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Chemicals and Reagents
Analyte: Orphenadrine Citrate (Reference Standard).[1][3][4]

IS: Orphenadrine-d3 (hydrochloride or citrate salt).[3]

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium

Formate.

Matrix: K2EDTA Human Plasma.

Stock Solution Preparation
Solution Concentration Solvent Storage

Orphenadrine Stock 1.0 mg/mL Methanol -20°C

Orphenadrine-d3 (IS)

Stock
100 µg/mL Methanol -20°C

Working IS Solution 50 ng/mL 50% ACN in Water 4°C (Weekly)

Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is chosen for high throughput. The use of D3-IS compensates for the slightly

lower recovery compared to Liquid-Liquid Extraction (LLE).

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

IS Addition: Add 20 µL of Working IS Solution (Orphenadrine-d3). Vortex gently.

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

Agitation: Vortex at high speed for 2 minutes.

Centrifugation: Centrifuge at 4,000 rpm (approx 2500 x g) for 10 minutes at 4°C.

Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (dilution

prevents solvent effects/peak broadening).
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Inject: 5 µL.

LC-MS/MS Conditions
Liquid Chromatography (Agilent 1290 / Waters UPLC)

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Mobile Phase A: 6mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min) % Mobile Phase B Event

0.00 10% Loading

0.50 10% Hold

2.50 90% Elution

3.00 90% Wash

3.10 10% Re-equilibration

| 4.50 | 10% | Stop |

Mass Spectrometry (Triple Quadrupole)
Source: Electrospray Ionization (ESI) Positive.[3]

Capillary Voltage: 3500 V.

Desolvation Temp: 400°C.

MRM Transitions Table:
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Analyte
Precursor
(m/z)

Product
(m/z)

Dwell
(ms)

Cone (V)
Collision
(eV)

Type

Orphenad

rine
270.2 181.1 50 30 22 Quant

Orphenadri

ne
270.2 116.1 50 30 18 Qual

| Orphenadrine-d3| 273.2 | 181.1 | 50 | 30 | 22 | Quant* |

*Note on IS Transition: The D3 label is typically on the N-methyl group. The 181 fragment

(benzhydryl cation) loses the amine side chain, meaning the D3 label is lost in the neutral

fragment. However, the precursor shift (273 vs 270) provides sufficient selectivity, and 181

remains the most sensitive ion. Alternatively, monitor 273.2 -> 119.1 if label retention on the

fragment is required by specific internal SOPs.

Visualized Workflows
Figure 1: Analytical Workflow Logic
Caption: Step-by-step bioanalytical process from plasma extraction to data integration.
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[5]

Figure 2: Fragmentation Pathway (Mechanism)
Caption: Collision-Induced Dissociation (CID) of Orphenadrine yielding the primary quantitation

ion.
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Product Ions
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Validation Framework (FDA 2018 Compliance)
To ensure this method meets regulatory standards [3], the following validation parameters must

be executed:

Linearity: Construct a calibration curve (1.0 – 500 ng/mL) using a weighted (

) linear regression. Correlation coefficient (

) must be

.

Accuracy & Precision:

Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. (Acceptance:
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, LLOQ

).

Inter-day: 3 separate runs.

Matrix Effect (ME):

Calculate ME Factor = (Peak Area in Extracted Blank / Peak Area in Neat Solution).

The IS Normalized ME should be close to 1.0, proving Orphenadrine-d3 compensates for

suppression.

Recovery: Compare extracted QC samples vs. unextracted standards spiked into blank

extract.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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